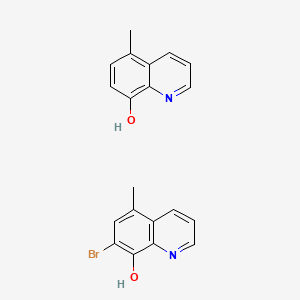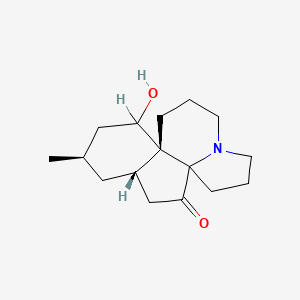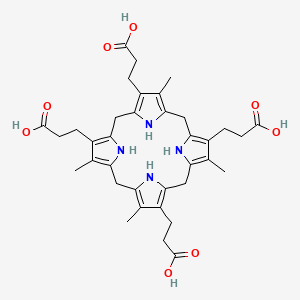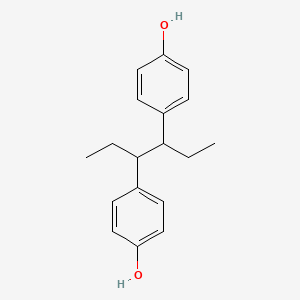
CPT-11 carboxylate form
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPT-11 carboxylate form is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Kinetics and Interconversion
- Kinetics of CPT-11 and SN-38: Rivory et al. (1994) studied the kinetics of the in vivo interconversion of the carboxylate and lactone forms of CPT-11 and its active metabolite SN-38. The rapid apparent conversion of CPT-11 lactone to the carboxylate form in vivo was noted, with the carboxylate becoming the predominant form after infusion. This has implications for understanding the drug's activity, as CPT derivatives are active in their lactone form (Rivory et al., 1994).
Metabolism and Transformation
- Conversion to SN-38 by Human Liver Microsomes: Haaz et al. (1997) explored the transformation of CPT-11 to SN-38 by human liver microsomes, noting that the steady-state velocity of SN-38 formation was higher when the substrate was in the lactone form compared to the carboxylate form. This study is key in understanding how CPT-11 is metabolized in the human body (Haaz et al., 1997).
Pharmacokinetics
- Population Pharmacokinetics: Xie et al. (2002) developed pharmacokinetic models for CPT-11 and its metabolites, including the lactone and carboxylate forms. The study highlighted the interconversion between these forms and their distinct tissue distributions and clearances, which are crucial for understanding the drug's pharmacokinetics (Xie et al., 2002).
Therapeutic Efficacy Limitations
- Limitations due to Diarrhea: Ikegami et al. (2002) discussed how the equilibrium between the lactone and carboxylate forms of CPT-11 and SN-38 at different pH levels impacts their intestinal uptake and the resultant therapeutic efficacy, particularly in relation to CPT-11-induced diarrhea (Ikegami et al., 2002).
Analytical Methods
- High-Performance Liquid Chromatography (HPLC) Method: Rivory and Robert (1994) described an HPLC method for quantitating the carboxylate and lactone forms of CPT-11 and SN-38 in plasma. This method is crucial for monitoring the drug forms in patients (Rivory & Robert, 1994).
Real-Time Monitoring
- Monitoring Lactone Hydrolysis: Yin et al. (2015) developed a strategy for real-time monitoring of the lactone hydrolysis of CPT-11, which could be vital for ensuring drug safety and efficacy (Yin et al., 2015).
Drug Interactions and Metabolism
- Influence of Cytochrome P-450: Haaz et al. (1998) investigated how CPT-11 is metabolized by human hepatic microsomes, emphasizing the role of cytochrome P-450 in this process. Understanding these interactions is key for predicting drug efficacy and potential interactions (Haaz et al., 1998).
Alternate Delivery Routes
- Buccal Route Delivery: Shah et al. (2017) evaluated the feasibility of delivering CPT-11 through the buccal route, considering the permeability of both lactone and carboxylate forms. This research offers insights into alternative delivery methods for CPT-11 (Shah et al., 2017).
Eigenschaften
Molekularformel |
C33H39N4O7- |
|---|---|
Molekulargewicht |
603.7 g/mol |
IUPAC-Name |
(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
InChI |
InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/p-1/t33-/m0/s1 |
InChI-Schlüssel |
DCYPPLWVDXGNOW-XIFFEERXSA-M |
Isomerische SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
Kanonische SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)





![4-[2-(Dipropylamino)ethyl]benzene-1,2-diol](/img/structure/B1195049.png)
